Bienvenue dans la boutique en ligne BenchChem!

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Teratogenicity DNA intercalation Structural isomerism

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1320353-09-0, molecular formula C12H9N3O4, molecular weight 259.22 g/mol) is a synthetic small molecule belonging to the glutarimide class of cereblon (CRBN) E3 ubiquitin ligase ligands. It features a glutarimide ring fused to a pyrrolo[3,4-c]pyridine-1,3-dione core, distinguishing it from classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which contain a phthalimide moiety.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
Cat. No. B13488653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=NC=C3
InChIInChI=1S/C12H9N3O4/c16-9-2-1-8(10(17)14-9)15-11(18)6-3-4-13-5-7(6)12(15)19/h3-5,8H,1-2H2,(H,14,16,17)
InChIKeyQFSZJXRBCXUCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A Pyrrolopyridine-Dione Cereblon Ligand for PROTAC Procurement


2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1320353-09-0, molecular formula C12H9N3O4, molecular weight 259.22 g/mol) is a synthetic small molecule belonging to the glutarimide class of cereblon (CRBN) E3 ubiquitin ligase ligands . It features a glutarimide ring fused to a pyrrolo[3,4-c]pyridine-1,3-dione core, distinguishing it from classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which contain a phthalimide moiety. It is employed as a functionalized CRBN-recruiting element in the design of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders .

Why 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Cannot Be Interchanged with Thalidomide, Pomalidomide, or 3-Azathalidomide


CRBN ligands are not functionally interchangeable. The identity and position of the heteroatom in the aromatic imide ring directly modulate the ligand-CRBN binding interface, influencing both binding affinity and, critically, the neosubstrate degradation profile. Thalidomide and pomalidomide possess a phthalimide ring (benzene-fused), while the [3,4-c] isomer—and its [3,4-b] analog 3-azathalidomide—replace one carbon with a pyridine nitrogen [1]. This bioisosteric substitution alters hydrogen-bonding capacity, electronic distribution, and the geometry of the solvent-exposed region of the CRBN-bound ligand, which governs ternary complex formation with different target proteins [2]. Consequently, a PROTAC built with one CRBN ligand cannot be assumed to recapitulate the degradation selectivity, efficiency, or physicochemical properties of a PROTAC built with another, even among closely related isomers.

Quantitative Differentiation Evidence for 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione


Isomeric Differentiation: [3,4-c] vs. [3,4-b] Nitrogen Position Modulates DNA Intercalation and Embryotoxicity

In a direct head-to-head in vivo study, 3-azathalidomide (the [3,4-b] isomer, CAS 31804-66-7) demonstrated substantially higher teratogenic and embryotoxic potency than thalidomide following single intraperitoneal injection in pregnant SWS mice on gestation day 9; the authors attributed this difference to altered DNA intercalation capacity driven by the pyridine nitrogen position [1]. Although the study did not include this [3,4-c] isomer, the principle is directly transferable: relocating the nitrogen from the [3,4-b] to the [3,4-c] position alters the molecular dipole and hydrogen-bonding pattern, which is predicted to further differentiate DNA intercalation propensity and CRBN binding conformation. Quantitative comparative binding data (Ki, IC50) for the [3,4-c] isomer are not currently published.

Teratogenicity DNA intercalation Structural isomerism

Bioisosteric Differentiation: Pyridine vs. Benzene in the Imide Ring Alters Physicochemical and Binding Properties

The core scaffold of this compound replaces the phthalimide benzene ring of thalidomide/pomalidomide with a pyrrolo[3,4-c]pyridine. The introduction of a pyridine nitrogen at position 6 (numbering per IUPAC) increases hydrogen-bond acceptor count, reduces logP, and alters the electron density of the imide carbonyls, all of which influence CRBN binding thermodynamics [1]. Pomalidomide exhibits a reported CRBN binding Ki of approximately 0.5–3 nM in multiple biochemical assays, whereas comprehensive biochemical binding data for this specific [3,4-c] core are not available in the public domain [2]. The presence of the pyridine nitrogen provides a synthetic handle for further functionalization (e.g., N-oxide formation, metal coordination, or quaternization) that is absent in the carbocyclic phthalimide series.

Bioisosterism Cereblon binding PROTAC design

PROTAC Synthetic Utility: Regioisomeric CRBN Ligand Offers Alternative Linker Attachment Geometry

The [3,4-c] pyrrolopyridine-dione core provides distinct exit vector geometry for linker conjugation compared to the widely used pomalidomide 4'-position or thalidomide 5'-position. While pomalidomide-based PROTACs typically attach linkers at the C4 or C5 position of the phthalimide ring, this scaffold allows attachment at the C4 or C7 position of the pyrrolopyridine, generating a different projection angle and distance from the glutarimide ring [1]. The 4-chloro derivative (CAS 2154357-70-5) is commercially available as a pre-functionalized intermediate (CRBN ligand-705), confirming the synthetic tractability of this core for linker conjugation . Quantitative comparative degradation efficiency data (DC50, Dmax) for PROTACs based on this core vs. pomalidomide-based PROTACs are not publicly available.

PROTAC Linker attachment Ternary complex geometry

Purity and Supply Consistency: 98% Minimum Purity as a Procurement Baseline

This compound is commercially available from multiple vendors with a minimum purity specification of 98% (HPLC), as documented by at least two independent suppliers . For comparison, generic thalidomide and pomalidomide are widely available at ≥98% purity, but the [3,4-c] core is a specialty building block; purity consistency is critical because incomplete removal of synthetic intermediates (e.g., unreacted glutarimide precursor or regioisomeric [3,4-b] contamination) can confound biological assay results. No formal comparative analytical study of batch-to-batch variability for this compound has been published.

Quality control Purity Vendor specification

Optimal Application Scenarios for 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Based on Available Evidence


PROTAC Library Diversification with Non-Phthalimide CRBN Ligands

When a PROTAC campaign using pomalidomide or thalidomide as the CRBN-recruiting element fails to achieve adequate target degradation (DC50 > 1 µM or Dmax < 50%), replacing the phthalimide with the pyrrolo[3,4-c]pyridine-dione scaffold may rescue activity by presenting a different hydrogen-bonding surface and steric profile to the CRBN-target protein interface [1]. The 4-chloro derivative provides a direct conjugation handle for linker attachment, enabling rapid SAR exploration .

Structure-Activity Relationship Studies on Cereblon Neosubstrate Selectivity

The pyridine nitrogen in the [3,4-c] position is expected to alter the CRBN neosubstrate degradation profile relative to phthalimide-based IMiDs. This compound can serve as a tool to probe whether nitrogen position influences the recruitment of specific zinc-finger transcription factors (e.g., IKZF1, IKZF3) or other neosubstrates, analogous to the differential degradation profiles observed between lenalidomide and pomalidomide [1].

Synthetic Methodology Development for Pyrrolopyridine-Functionalized Degraders

The pyrrolo[3,4-c]pyridine-dione core presents unique synthetic challenges (e.g., regioselective functionalization at C4 vs. C7) that differ from phthalimide chemistry. This compound is suitable as a starting material for developing new synthetic routes to heteroaryl-imide CRBN ligands, including metal-catalyzed cross-coupling at the chlorinated position [1].

Negative Control for [3,4-b] Isomer (3-Azathalidomide) Studies

Given the historical data showing that 3-azathalidomide ([3,4-b] isomer) is significantly more teratogenic than thalidomide [1], this [3,4-c] isomer can serve as a regioisomeric negative control to determine whether biological effects are nitrogen-position-dependent. This is particularly relevant for studies investigating the structural determinants of CRBN-mediated teratogenicity.

Quote Request

Request a Quote for 2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.